molecular formula C6H5IN2O3 B3054430 Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide CAS No. 60324-00-7

Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide

Cat. No.: B3054430
CAS No.: 60324-00-7
M. Wt: 280.02 g/mol
InChI Key: JMCHMTVBACMZHE-UHFFFAOYSA-N
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Description

Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with iodine at the second position, a methyl group at the third position, a nitro group at the fourth position, and an oxide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide typically involves the iodination of a suitable pyridine precursor. One common method is the iodination of 2-methyl-4-nitropyridine N-oxide using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

  • 2-Methyl-4-nitropyridine N-oxide
  • 4-Nitro-2-picoline N-oxide
  • 2-Chloro-4-nitropyridine
  • 3-Methyl-4-nitropyridine N-oxide

Comparison: Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. The iodine atom makes it more suitable for nucleophilic substitution reactions, whereas other compounds may not exhibit the same reactivity. Additionally, the combination of the nitro and oxide groups enhances its potential for redox reactions .

Properties

IUPAC Name

2-iodo-3-methyl-4-nitro-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCHMTVBACMZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1I)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372856
Record name Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60324-00-7
Record name Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60324-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide
Reactant of Route 2
Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide
Reactant of Route 3
Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide
Reactant of Route 4
Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide
Reactant of Route 5
Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide
Reactant of Route 6
Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide

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